Urea, N'-arabinosyl-N-methyl-N-nitroso-
CAS No.:
Cat. No.: VC18876452
Molecular Formula: C7H13N3O6
Molecular Weight: 235.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O6 |
|---|---|
| Molecular Weight | 235.19 g/mol |
| IUPAC Name | 1-methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea |
| Standard InChI | InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14) |
| Standard InChI Key | BADMGRJDJPQBLS-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Urea, N'-arabinosyl-N-methyl-N-nitroso- features a urea backbone modified by three key substituents:
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A methyl group () attached to one nitrogen atom.
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A nitroso group () on the adjacent nitrogen.
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An arabinose sugar (a pentose with hydroxyl groups at positions 3, 4, and 5) linked via an ether bond.
This configuration confers both hydrophilic (arabinose) and electrophilic (nitroso) properties, enabling interactions with biological macromolecules such as DNA and proteins. The compound’s stereochemistry, particularly the β-configuration of the arabinose moiety, influences its solubility and reactivity in aqueous environments.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.19 g/mol |
| IUPAC Name | 1-Methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea |
| Canonical SMILES | CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |
| Solubility | Moderate in polar solvents |
Biological Activities and Mechanisms
DNA Alkylation and Mutagenicity
As an N-nitrosourea derivative, this compound exhibits alkylating activity, primarily targeting guanine residues at the O6 position. This modification induces:
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DNA strand breaks due to destabilized base pairing.
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Point mutations (G→A transitions) during replication, contributing to carcinogenic potential.
In vitro studies on similar N-nitrosoureas demonstrate dose-dependent mutagenicity in bacterial reverse mutation assays (Ames test), with frameshift and base-pair substitution mutations observed .
Cellular Toxicity and Apoptosis
Exposure to urea, N'-arabinosyl-N-methyl-N-nitroso- triggers:
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Reactive Oxygen Species (ROS) Production: Elevated ROS levels in renal and vascular cells, leading to oxidative stress .
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Mitochondrial Dysfunction: Depolarization of mitochondrial membranes and cytochrome c release, activating caspase-dependent apoptosis .
Table 2: Comparative Toxicity of Urea Derivatives
| Compound | LD50 (mg/kg) | Primary Target Organ |
|---|---|---|
| Urea, N'-arabinosyl-N-methyl-N-nitroso- | Not reported | Kidney, Liver |
| N,N-Dimethylurea | 2,500 | Central Nervous System |
| Thiourea | 125 | Thyroid |
Research Applications
Mutagenicity and Carcinogenesis Models
This compound serves as a model mutagen in:
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Genotoxicity Assays: Evaluating DNA repair mechanisms in knockout murine models.
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Chemical Carcinogenesis Studies: Investigating tumor initiation in epithelial tissues.
Anticancer Drug Development
Despite its carcinogenic potential, structural analogs have been explored for:
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